Cas no 2445784-13-2 (1-azaspiro4.4nonane-3-sulfonamide)
1-azaspiro4.4nonane-3-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 1-azaspiro[4.4]nonane-3-sulfonamide
- EN300-26976009
- 2445784-13-2
- 1-azaspiro4.4nonane-3-sulfonamide
-
- MDL: MFCD32692323
- Inchi: 1S/C8H16N2O2S/c9-13(11,12)7-5-8(10-6-7)3-1-2-4-8/h7,10H,1-6H2,(H2,9,11,12)
- InChI Key: IPQZFVNUTRABGZ-UHFFFAOYSA-N
- SMILES: S(C1CNC2(CCCC2)C1)(N)(=O)=O
Computed Properties
- Exact Mass: 204.09324893g/mol
- Monoisotopic Mass: 204.09324893g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 288
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 80.6Ų
1-azaspiro4.4nonane-3-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26976009-0.05g |
1-azaspiro[4.4]nonane-3-sulfonamide |
2445784-13-2 | 95.0% | 0.05g |
$1140.0 | 2025-03-20 | |
| Enamine | EN300-26976009-0.1g |
1-azaspiro[4.4]nonane-3-sulfonamide |
2445784-13-2 | 95.0% | 0.1g |
$1195.0 | 2025-03-20 | |
| Enamine | EN300-26976009-0.25g |
1-azaspiro[4.4]nonane-3-sulfonamide |
2445784-13-2 | 95.0% | 0.25g |
$1249.0 | 2025-03-20 | |
| Enamine | EN300-26976009-0.5g |
1-azaspiro[4.4]nonane-3-sulfonamide |
2445784-13-2 | 95.0% | 0.5g |
$1302.0 | 2025-03-20 | |
| Enamine | EN300-26976009-1.0g |
1-azaspiro[4.4]nonane-3-sulfonamide |
2445784-13-2 | 95.0% | 1.0g |
$1357.0 | 2025-03-20 | |
| Enamine | EN300-26976009-2.5g |
1-azaspiro[4.4]nonane-3-sulfonamide |
2445784-13-2 | 95.0% | 2.5g |
$2660.0 | 2025-03-20 | |
| Enamine | EN300-26976009-5.0g |
1-azaspiro[4.4]nonane-3-sulfonamide |
2445784-13-2 | 95.0% | 5.0g |
$3935.0 | 2025-03-20 | |
| Enamine | EN300-26976009-10.0g |
1-azaspiro[4.4]nonane-3-sulfonamide |
2445784-13-2 | 95.0% | 10.0g |
$5837.0 | 2025-03-20 | |
| Enamine | EN300-26976009-1g |
1-azaspiro[4.4]nonane-3-sulfonamide |
2445784-13-2 | 1g |
$1357.0 | 2023-09-11 | ||
| Enamine | EN300-26976009-5g |
1-azaspiro[4.4]nonane-3-sulfonamide |
2445784-13-2 | 5g |
$3935.0 | 2023-09-11 |
1-azaspiro4.4nonane-3-sulfonamide Related Literature
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Jadwiga Frelek,Marcin Górecki,Marta Łaszcz,Agata Suszczyńska,Elemér Vass,Wojciech J. Szczepek Chem. Commun., 2012,48, 5295-5297
Additional information on 1-azaspiro4.4nonane-3-sulfonamide
Comprehensive Overview of 1-Azaspiro[4.4]nonane-3-sulfonamide (CAS No. 2445784-13-2): Properties, Applications, and Research Insights
The compound 1-Azaspiro[4.4]nonane-3-sulfonamide (CAS No. 2445784-13-2) is a structurally unique spirocyclic sulfonamide that has garnered significant attention in pharmaceutical and chemical research. Its distinctive azaspiro[4.4]nonane core, combined with a sulfonamide functional group, makes it a versatile scaffold for drug discovery and material science applications. Researchers are increasingly exploring its potential in modulating biological targets, particularly in the context of central nervous system (CNS) disorders and enzyme inhibition.
In recent years, the demand for spirocyclic compounds like 1-Azaspiro[4.4]nonane-3-sulfonamide has surged due to their three-dimensional complexity and enhanced binding affinity compared to planar aromatic systems. This aligns with the growing trend in fragment-based drug design (FBDD) and proteolysis-targeting chimeras (PROTACs), where rigid, sp3-rich frameworks are prized. The compound’s sulfonamide moiety further expands its utility, as this group is a common pharmacophore in antibacterial, anticonvulsant, and carbonic anhydrase inhibitor drugs.
From a synthetic chemistry perspective, CAS No. 2445784-13-2 presents intriguing challenges and opportunities. Its spirocyclic architecture requires innovative strategies for efficient construction, often involving ring-closing metathesis or intramolecular cyclization. Recent publications highlight its role as a building block for peptidomimetics and allosteric modulators, addressing key questions in medicinal chemistry optimization.
The compound’s physicochemical properties, such as its logP and hydrogen bonding capacity, have been scrutinized in ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies. These analyses are critical for researchers investigating its suitability as a blood-brain barrier (BBB)-penetrant agent—a hot topic in neurodegenerative disease research. Notably, its azaspiro[4.4]nonane core may reduce P-glycoprotein efflux, a common hurdle in CNS drug development.
Beyond therapeutics, 1-Azaspiro[4.4]nonane-3-sulfonamide has found niche applications in agrochemicals and material science. Its sulfonamide group can act as a ligand in metal-organic frameworks (MOFs), contributing to advancements in catalysis and gas storage. This multidisciplinary relevance underscores its value in both academic and industrial settings.
As the scientific community pivots toward sustainable chemistry, synthetic routes for CAS No. 2445784-13-2 are being reevaluated to minimize hazardous reagents and solvent waste. Green chemistry principles, such as atom economy and catalytic efficiency, are now integral to its production—addressing the broader demand for eco-friendly synthesis in fine chemicals.
In summary, 1-Azaspiro[4.4]nonane-3-sulfonamide exemplifies the convergence of structural innovation and functional versatility. Its applications span drug discovery, materials engineering, and green chemistry, making it a compelling subject for ongoing research. With the rise of AI-driven molecular design and high-throughput screening, this compound’s potential is poised for further exploration.
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